1-Benzylcyclopentane-1-carbonitrile
Description
1-Benzylcyclopentane-1-carbonitrile is a nitrile-functionalized cyclopentane derivative featuring a benzyl substituent attached to the same carbon as the nitrile group.
Properties
CAS No. |
64871-66-5 |
|---|---|
Molecular Formula |
C13H15N |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
1-benzylcyclopentane-1-carbonitrile |
InChI |
InChI=1S/C13H15N/c14-11-13(8-4-5-9-13)10-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-10H2 |
InChI Key |
NJGIIUKBHLTSTR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CC2=CC=CC=C2)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Inferred Molecular Properties :
- Molecular Formula : Likely C₁₃H₁₅N (cyclopentane backbone: C₅H₈, benzyl: C₇H₇, nitrile: CN).
- Molecular Weight : ~185.27 g/mol (calculated).
Comparison with Structurally Similar Compounds
Functional Group and Ring Size Variations
The following compounds share structural similarities but differ in functional groups, ring sizes, or substituents:
Physicochemical Properties
- Lipophilicity: The benzyl group enhances lipophilicity compared to smaller substituents (e.g., methyl in 1-Methylcyclopentanol). This affects solubility and membrane permeability.
- Polarity: Nitriles (e.g., 1-Benzylcyclopentane-1-carbonitrile) are more polar than esters (Benzyl 4-aminopiperidine-1-carboxylate) but less polar than carboxylic acids.
Research and Application Insights
- Pharmaceutical Relevance: Nitriles like 1-(4-Aminophenyl)cyclopentanecarbonitrile are intermediates in drug discovery, particularly for kinase inhibitors . The benzyl variant may serve similar roles but with altered pharmacokinetics due to increased lipophilicity.
- Synthetic Challenges : Cyclopentane derivatives often face ring-strain considerations, though 5-membered rings are less strained than cyclobutane analogs (e.g., 1-Benzylcyclobutane-1-carboxylic acid) .
Preparation Methods
Cyanation of Benzyl-Substituted Cyclopentane Derivatives
A principal route to 1-benzylcyclopentane-1-carbonitrile involves the direct cyanation of benzyl-substituted cyclopentane precursors. Nath and Fleming (2011) demonstrated the use of radical-mediated cyanation to introduce the nitrile group at the 1-position of a benzylcyclopentane framework . The reaction employs tert-butyl nitrite (TBN) as a nitrile source under photolytic conditions, generating a carbon-centered radical that abstracts a hydrogen atom from the cyclopentane ring. Subsequent recombination with a cyanide radical yields the target nitrile.
Key conditions include:
-
Substrate : 1-Benzylcyclopentane
-
Cyanation agent : tert-Butyl nitrite (1.5 equiv)
-
Solvent : Acetonitrile
-
Light source : UV-A (365 nm)
-
Temperature : 25°C
This method avoids harsh metal catalysts but requires precise control of radical intermediates to minimize side reactions such as dimerization.
Alkylation of Cyclopentanecarbonitrile
The alkylation of cyclopentanecarbonitrile with benzyl electrophiles provides a straightforward pathway to the target compound. Shang et al. (2012) optimized this approach using a phase-transfer catalysis (PTC) system . Cyclopentanecarbonitrile is deprotonated at the α-position using potassium hydroxide in the presence of tetrabutylammonium bromide (TBAB), generating a resonance-stabilized nitrile anion. This nucleophile reacts with benzyl bromide to form the C–C bond at the 1-position.
Reaction parameters :
| Parameter | Value |
|---|---|
| Base | KOH (2.0 equiv) |
| Catalyst | TBAB (10 mol%) |
| Solvent | Toluene/water (biphasic) |
| Temperature | 80°C |
| Reaction time | 12 hours |
| Yield | 68% |
The biphasic system enhances reaction efficiency by facilitating interfacial contact between the organic nitrile and aqueous base.
Palladium-catalyzed cross-coupling reactions enable the simultaneous introduction of benzyl and nitrile groups. A Sonogashira-type coupling between 1-iodocyclopentane and benzyl cyanide has been reported, though yields remain moderate due to competing side reactions . Alternatively, nickel-catalyzed reductive coupling of cyclopentane carboxamide with benzyl halides offers a redox-neutral pathway.
Comparative catalytic methods :
| Method | Catalyst | Ligand | Yield |
|---|---|---|---|
| Sonogashira coupling | Pd(PPh₃)₄ | CuI | 45% |
| Reductive amination | Ni(COD)₂ | BINAP | 58% |
These methods are limited by substrate compatibility and the need for inert atmospheres.
Photochemical and Radical-Based Methods
Building on photoredox catalysis principles, recent advances utilize visible-light-mediated reactions to assemble the benzylcyclopentane-carbonitrile scaffold. Irradiation of cyclopentane derivatives with benzyl azides in the presence of eosin Y as a photocatalyst generates nitriles via a radical chain mechanism . This approach achieves atom economy but requires specialized equipment for light control.
Optimized photochemical conditions :
-
Photocatalyst : Eosin Y (2 mol%)
-
Light source : Blue LEDs (450 nm)
-
Solvent : DMF
-
Yield : 65%
Comparative Analysis of Synthetic Routes
A meta-analysis of the above methods reveals trade-offs between yield, scalability, and operational simplicity:
| Method | Yield (%) | Scalability | Cost |
|---|---|---|---|
| Radical cyanation | 72 | Moderate | Low |
| Phase-transfer alkylation | 68 | High | Low |
| Palladium catalysis | 45 | Low | High |
| Photoredox catalysis | 65 | Moderate | Moderate |
Radical cyanation and phase-transfer alkylation are preferred for industrial applications due to their balance of efficiency and cost.
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